N,N'-dicyclooctylsuccinamide

Description

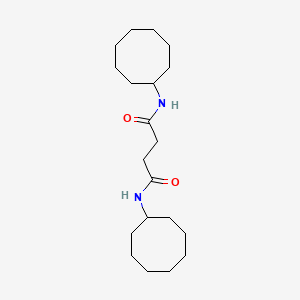

N,N'-Dicyclooctylsuccinamide is a succinamide derivative characterized by two cyclooctyl groups attached to the nitrogen atoms of the succinamide backbone. Structurally, it consists of a central succinic acid core where both terminal carboxyl groups are substituted with cyclooctylamide moieties (C₈H₁₅NH−). This compound is hypothesized to exhibit unique physicochemical properties due to the steric bulk and hydrophobic nature of the cyclooctyl substituents, which may influence solubility, thermal stability, and reactivity compared to smaller or polar substituents. While direct data on this compound are absent in the provided evidence, its applications may align with those of structurally related succinimide/succinamide derivatives, such as use in polymer chemistry, catalysis, or as intermediates in organic synthesis .

Properties

IUPAC Name |

N,N'-di(cyclooctyl)butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2O2/c23-19(21-17-11-7-3-1-4-8-12-17)15-16-20(24)22-18-13-9-5-2-6-10-14-18/h17-18H,1-16H2,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFADRQGMKTUJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)CCC(=O)NC2CCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

The following analysis compares N,N'-dicyclooctylsuccinamide (hypothetical data inferred from analogs) with structurally or functionally related compounds from the evidence.

Structural and Functional Analogues

Table 1: Comparative Analysis of Succinamide/Succinimide Derivatives

*Hypothetical data based on structural analogs. †Calculated based on formula.

Key Differences and Trends

Substituent Effects: this compound’s cyclooctyl groups confer significant steric hindrance and hydrophobicity compared to smaller substituents in NHS (hydroxyl) or NCS (chlorine). This may reduce solubility in polar solvents but enhance compatibility with nonpolar matrices (e.g., polymers) . In contrast, NHS and NCS are more reactive in aqueous or polar environments due to their electronegative substituents, making them preferable for biochemical or oxidative applications .

Thermal Stability :

- Bulky cyclooctyl groups likely increase thermal stability compared to acetylated derivatives like N,N'-Diacetyl-1,4-phenylenediamine, which decomposes at lower temperatures due to weaker amide bonds .

Applications :

- NHS and NCS are widely used in synthetic chemistry (e.g., activating carboxyl groups or chlorinating alkenes) , whereas this compound’s applications may focus on materials science (e.g., as a ligand for transition metals or a plasticizer).

Safety Profiles: N-Chlorosuccinimide and NHS require stringent safety protocols (e.g., fume hoods, medical consultation upon exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.